molecular formula C8H4NO5S- B11185989 2,3-dioxo-2,3-dihydro-1H-indole-5-sulfonate

2,3-dioxo-2,3-dihydro-1H-indole-5-sulfonate

Cat. No.: B11185989
M. Wt: 226.19 g/mol
InChI Key: UBHYCFBVIXOJJO-UHFFFAOYSA-M
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Description

2,3-dioxo-2,3-dihydro-1H-indole-5-sulfonate is a useful research compound. Its molecular formula is C8H4NO5S- and its molecular weight is 226.19 g/mol. The purity is usually 95%.
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of indole derivatives, including 2,3-dioxo-2,3-dihydro-1H-indole-5-sulfonate, often involves the Fischer indole synthesis. This method typically uses phenylhydrazine and a ketone or aldehyde under acidic conditions . For example, methanesulfonic acid in methanol under reflux conditions can be used to synthesize indole derivatives .

Industrial Production Methods

it is known that the compound can be synthesized as an impurity during the production of coal tar-derived dyes .

Chemical Reactions Analysis

Types of Reactions

2,3-Dioxo-2,3-dihydro-1H-indole-5-sulfonate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing agents: Such as sodium borohydride or lithium aluminum hydride.

    Substitution reagents: Such as alkyl halides or acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield various oxidized indole derivatives, while substitution can introduce different functional groups into the indole ring .

Mechanism of Action

The mechanism of action of 2,3-dioxo-2,3-dihydro-1H-indole-5-sulfonate involves its interaction with various molecular targets and pathways. It can act as an inhibitor of certain enzymes and proteins, leading to its biological effects. For example, it has been shown to inhibit specific cancer cell pathways, making it a potential anticancer agent .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,3-Dioxo-2,3-dihydro-1H-indole-5-sulfonate is unique due to its specific sulfonate group at the 5-position of the indole ring. This structural feature contributes to its distinct chemical reactivity and biological activity compared to other indole derivatives .

Properties

IUPAC Name

2,3-dioxo-1H-indole-5-sulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5NO5S/c10-7-5-3-4(15(12,13)14)1-2-6(5)9-8(7)11/h1-3H,(H,9,10,11)(H,12,13,14)/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBHYCFBVIXOJJO-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1S(=O)(=O)[O-])C(=O)C(=O)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4NO5S-
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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